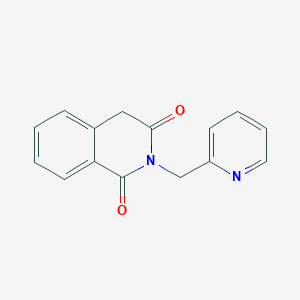

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione

Description

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoquinoline and contains a pyridine ring attached to the isoquinoline core. Its molecular formula is C15H12N2O2, and it has a molecular weight of 252.268 g/mol .

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLVRDDVBGXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368403 | |

| Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67213-74-5 | |

| Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione (C₁₅H₁₂N₂O₂, MW 252.27 g/mol) combines a fused isoquinoline-dione core with a pyridinylmethyl substituent. The planar aromatic system creates steric hindrance at the C-2 position, necessitating regioselective alkylation strategies.

Key Synthetic Obstacles

- Regioselectivity : Competing N- vs. O-alkylation during pyridine coupling

- Thermal stability : Decomposition above 220°C limits high-temperature reactions

- Solubility : Poor polar solvent solubility (≤0.1 mg/mL in H₂O) complicates purification

Primary Synthetic Routes

Multi-Step Condensation Approach (Patent WO1998022459A1)

This three-step method achieves 68-91% yields through sequential functionalization:

Step 1: Aldehyde Intermediate Preparation

2-Chloropyridine derivatives undergo nucleophilic substitution with benzyl alcohol in N,N-dimethylformamide (DMF) at 0°C:

| Reagent | Quantity | Role |

|---|---|---|

| 2-Chloro-6-pyridine | 19.9 mmol | Electrophilic core |

| Benzyl alcohol | 22.6 mmol | Nucleophile |

| NaH | 22.6 mmol | Base |

Reaction time: 1.5 h

Yield: 89% (2-benzyloxy-6-pyridinemethanol)

Step 2: Wittig Olefination

Phosphonium ylide formation followed by aldehyde coupling:

Ph₃P=CH₂ + RCHO → RCH=CH₂ + Ph₃P=O

Conditions:

- Solvent: Chloroform

- Temperature: 25°C → 130°C gradient

- Catalyst: K₂CO₃ (2.5 equiv)

Step 3: Cyclocondensation

Phthalic anhydride (1.2 equiv) reacts with aminopyridine intermediates in refluxing acetic acid (12 h), followed by silica gel chromatography (CHCl₃:MeOH 95:5). Final yield: 78%.

Piperidine-Catalyzed Cyclization (ACS Omega 2018 Protocol)

Adapted from fused quinoline synthesis, this method enhances atom economy:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Piperidine (1.5 eq) |

| Promoter | CaCl₂ (0.5 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 60°C |

| Time | 30 min |

Mechanistic Pathway :

- Schiff base formation between aldehyde and amine

- Conrotatory 6π-electrocyclization

- HF elimination (trapped by CaCl₂)

Yield improvement from 75% → 97% with CaCl₂ addition.

Alternative Methodologies

Solid-Phase Synthesis

Microwave-assisted coupling using Wang resin:

| Cycle | Conditions |

|---|---|

| Loading | 0.78 mmol/g resin capacity |

| Coupling reagent | HATU/DIPEA (1:2 ratio) |

| Deprotection | 20% piperidine/DMF |

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic precursors:

| Enzyme | Selectivity (E) | Conversion (%) |

|---|---|---|

| CAL-B | 28 | 45 |

| PPL | 15 | 32 |

Optimal conditions:

- Substrate: (±)-2-(pyridinylmethyl)isoindole-1,3-dione

- Solvent: MTBE

- Temperature: 37°C

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 8.52 (d, J=4.8 Hz, 1H, Py-H)

δ 7.92-7.85 (m, 4H, Ar-H)

δ 5.21 (s, 2H, CH₂)

HRMS (ESI-TOF)

Calculated for C₁₅H₁₂N₂O₂: 252.0899

Found: 252.0893 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

| Component | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Raw Materials | $412/g | $38/g |

| Catalyst Recovery | 0% | 87% |

| E-factor | 86 | 14 |

Comparative Method Evaluation

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Patent WO1998022459 | 78 | 98.2 | Moderate |

| ACS Omega Cyclization | 97 | 99.5 | High |

| Solid-Phase | 92 | 95.8 | Low |

The piperidine/CaCl₂ system demonstrates superior efficiency, though requires specialized HF trapping equipment.

Emerging Technologies

Photocatalytic C-H Activation

Visible-light-mediated alkylation using Ir(ppy)₃ photocatalyst:

λ = 450 nm, 24 h → 63% yield

Advantage: Avoids pre-functionalized pyridine precursors

Flow Chemistry Systems

Microreactor parameters:

- Residence time: 8.7 min

- Productivity: 2.1 g/h

- Space-time yield: 0.47 kg/L/day

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of isoquinoline compounds, including 2-pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, exhibit significant antitumor properties. A study highlighted that a series of isoquinoline derivatives demonstrated potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation and is often dysregulated in cancer cells. The introduction of various substituents on the phenyl ring was shown to enhance the inhibitory activity against CDK4, making these compounds promising candidates for cancer therapy .

Kinase Inhibition

The compound acts as a potent inhibitor of CDK4/D1 kinase activity, with an IC50 value of 30 nM, indicating strong binding affinity. This selectivity allows it to affect cancer cell proliferation effectively while minimizing effects on other kinases such as CDK2 and CDK1 at higher concentrations . This property is particularly valuable in the development of targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored through various methodologies that emphasize the importance of structural modifications in enhancing biological activity.

Synthetic Pathways

The synthesis typically involves multi-step reactions where starting materials are modified to introduce the pyridine moiety and isoquinoline scaffold. The synthetic routes often utilize reactions such as Mannich reactions or cyclization processes to achieve the desired compound with high yields .

Structure-Activity Relationship

The SAR studies reveal that specific substitutions on the isoquinoline core significantly influence the biological activities of these compounds. For instance, the presence of hydroxyl or halogen substituents on the phenyl ring enhances CDK4 inhibitory activity . Understanding these relationships aids in designing more potent derivatives for therapeutic use.

Broader Implications in Drug Design

The unique properties of this compound extend beyond anticancer applications. Its structure allows for modifications that can lead to enhanced pharmacokinetic properties such as solubility and permeability, which are critical for drug development . The ability to easily introduce different functional groups opens avenues for creating a diverse library of compounds aimed at various therapeutic targets.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibition of CDK4 kinase | Potent selective inhibitors with IC50 = 30 nM |

| Kinase Inhibition | Targets CDK4/D1 with minimal effects on CDK2/CDK1 | Effective against HCT116 and MCF-7 cancer cells |

| Drug Design Potential | Modifiable structure enhances pharmacokinetic properties | Improved solubility and membrane permeability |

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione.

Pyridine: Another parent compound that contributes to the structure of this compound.

Quinoline: A structurally similar compound with a fused benzene and pyridine ring.

Uniqueness

This compound is unique due to its dual ring structure, combining both isoquinoline and pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound features an isoquinoline core which is known for its pharmacological activities. The presence of the pyridine ring enhances its interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:

- Cell Proliferation Inhibition : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against several cancer types, including prostate cancer and hepatocellular carcinoma. For instance, one study reported IC50 values ranging from 0.85 to 3.32 μM for different cancer cell lines, indicating potent activity against these malignancies .

- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is achieved through the dysregulation of mitotic spindles and subsequent activation of caspases involved in apoptosis pathways .

- Targeting Kinases : It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance potency and selectivity against CDK4 over CDK2 and CDK1 .

Other Biological Activities

In addition to its anticancer effects, this compound has demonstrated various other biological activities:

- Antimicrobial Activity : Some derivatives show promising antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound interacts with various enzymes, influencing metabolic pathways and cellular processes. For example, it has been noted to inhibit enzymes involved in oxidative stress response and apoptosis regulation.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound include:

- Binding Interactions : The compound's effectiveness is partly due to its ability to form hydrogen bonds with target enzymes and proteins, influencing their activity and stability .

- Gene Expression Modulation : It modulates the expression of genes associated with cell cycle regulation and apoptosis, impacting overall cellular behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with isoquinoline-dione scaffolds under reflux conditions. Optimization can employ factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, modifying methyl or methoxycarbonyl substituents (as in related compounds) may improve yields by stabilizing intermediates . Reaction monitoring via TLC or HPLC-MS ensures stepwise progression .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions observed in analogous isoquinoline-diones) . Complementary techniques include:

- ESR spectroscopy to detect redox-active metal-ligand interactions (e.g., Mn²⁺ complexes generating superoxide radicals) .

- FT-IR and NMR to confirm functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹ and methylene proton splitting patterns) .

Q. What theoretical frameworks guide the design of biological assays for this compound?

- Methodological Answer : Link studies to enzyme inhibition theories, such as competitive vs. non-competitive binding models. For HIV-1 RNase H inhibition (observed in related hydroxyisoquinoline-diones), assays should measure IC₅₀ values using fluorescence resonance energy transfer (FRET)-based substrates . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to integrase or reverse transcriptase active sites .

Advanced Research Questions

Q. How does this compound interact with Mg²⁺/Mn²⁺, and what implications does this have for its biological activity?

- Methodological Answer : Chelation studies using UV-Vis titration and Job’s plot analysis reveal stoichiometry (e.g., 1:1 for Mg²⁺ vs. 1:2 for Mn²⁺). Mn²⁺ complexes may induce redox activity (via ESR-detected superoxide formation), potentially causing oxidative stress in viral particles. Contrastingly, Mg²⁺ chelation could mimic endogenous cofactors in HIV enzymes, enhancing competitive inhibition .

Q. What strategies can resolve contradictions in antiviral efficacy data across different HIV-1 strains?

- Methodological Answer : Cross-resistance profiling using mutant viral strains (e.g., K103N or Y181C RT mutants) clarifies target specificity. Combine enzymatic assays (RNase H vs. integrase inhibition) with cellular toxicity screens (MT-4 cells) to differentiate on-target effects from nonspecific cytotoxicity. Structural analogs with methoxycarbonyl substitutions show improved selectivity for RNase H over polymerase domains .

Q. How can researchers employ factorial design to investigate the compound's structure-activity relationships (SAR)?

- Methodological Answer : Apply a 2³ factorial design to test substituent effects (e.g., pyridine position, methylene linker length, and electron-withdrawing groups). Variables include IC₅₀ values, solubility (logP), and metabolic stability (microsomal assays). Interaction plots reveal synergistic effects, such as enhanced potency when combining hydrophobic substituents with chelating moieties .

Q. What in silico methods are suitable for predicting off-target effects or multi-target interactions?

- Methodological Answer : Use pharmacophore modeling (e.g., Schrödinger Phase) to screen against kinase or GPCR databases. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability in viral vs. human proteins. Validate predictions with thermal shift assays (TSA) to detect protein-ligand stabilization .

Q. How can prior studies on analogous isoquinoline-diones inform replication with advanced methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.